9H-芴-9-甲胺

描述

9H-Fluorene-9-methanamine is a compound structurally related to fluorene derivatives, which are known for their presence in natural products and their significance in pharmaceutical applications. The compound is closely associated with (indol-2-yl)methanamines, which have been synthesized with high enantiomeric excess using amino acid starting materials and a 9-phenyl-9-fluorenyl (Pf) protecting group strategy .

Synthesis Analysis

The synthesis of related fluorene compounds involves various strategies. For instance, (indol-2-yl)methanamines were synthesized with a 99% enantiomeric excess, indicating a highly stereoselective process, which is crucial for pharmaceutical applications . Another approach includes the synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an intermediate for OLED materials, through bromination, methylation, and Grignard reactions, starting from fluorene . Additionally, conjugated fluorene derivatives have been synthesized using a heterocoupling reaction catalyzed by palladium and cuprous iodide, demonstrating the versatility of fluorene chemistry .

Molecular Structure Analysis

The molecular structure of fluorene derivatives has been studied using various techniques. For example, the stereochemical protecting properties of the Pf group in (indol-2-yl)methanamines were elucidated through DFT refined molecular mechanics calculations, X-ray crystallography, and NMR experiments . These studies are essential for understanding the three-dimensional arrangement of atoms in these compounds, which directly influences their chemical reactivity and physical properties.

Chemical Reactions Analysis

Fluorene derivatives exhibit interesting chemical behaviors, such as the acid-triggered "switch on" of fluorescence in 9-(cycloheptatrienylidene)fluorene derivatives . This property is particularly useful for developing acid-sensing fluorophores that can act as indicators in acidic environments. The ability to modulate the fluorescence of fluorene compounds through chemical reactions opens up possibilities for their use in sensing and imaging applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure and substituents. For instance, the optical properties of synthesized fluorene compounds, such as their fluorescence radiation emission, are significant, with the quantum yield increasing with conjugation . These properties are crucial for their application in optoelectronic devices like OLEDs. The synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid also highlights the luminescent nature of fluorene derivatives, which is valuable for the development of new luminescent materials .

科学研究应用

抗癌特性

一项研究重点关注芴衍生物,特别是 1,1'-(9,9-二己基-9H-芴-2,7-二基)双(N,N-双(吡啶-2-基甲基)甲胺,该化合物通过缩合反应合成。该化合物表现出潜在的抗癌特性,对人宫颈癌 (HeLa) 癌细胞系表现出显着的体外抗癌活性,IC50 值为 28.58 μg/mL (37.76 μM) (Ishak 等人,2019)。

化学反应性和合成

包括 9H-芴-9-甲胺在内的各种芴衍生物的反应性和合成已在多项研究中得到探讨。其中一项研究调查了氟化芴-9-亚胺基正离子与含杂元素双极亲和体的 1,3-偶极环加成的区域选择性,深入了解了芴衍生物的化学行为 (Novikov 等人,2006)。

多巴胺能结合研究

对 2-芳基多巴胺类似物(包括 9-(氨基甲基)芴)的研究表明,其中一些化合物表现出多巴胺能结合。例如,2,5,6-三羟基-9H-芴-9-甲胺显示出与阿扑吗啡(一种已知的多巴胺能剂)相当的结合 (Ladd 等人,1986)。

电子和光致发光特性

聚芴及其性质的合成也一直是研究的主题。例如,一项研究描述了合成 9,9-二辛基-9H-芴的合成路线,重点介绍了它在发光器件中的应用,因为它具有最小的绿色发射,与传统的聚芴形成对比 (Cho 等人,2007)。

热力学和计算研究

对芴衍生物(包括芴-9-甲醇和芴-9-羧酸)进行的实验和计算热力学研究相结合,提供了对这些化合物的热力学参数和性质的宝贵见解,有助于更好地理解它们的稳定性和反应性 (Oliveira 等人,2013)。

催化合成技术

进一步的研究包括为 9H-芴衍生物开发高效且温和的合成方法。例如,1,1-二硼酸酯与 2,2'-二溴联苯的钯催化交叉偶联反应已被用于合成 9H-芴衍生物,在反应条件下提供高收率和简单性 (Xu 等人,2015)。

环境和生物降解研究

环境科学中一个有趣的应用涉及芴的生物降解。一项研究发现,Arthrobacter sp. 菌株 F101 能够降解芴并在该过程中产生各种代谢产物。这项研究对于了解芴化合物的环境归宿及其生物修复潜力非常重要 (Grifoll 等人,1992)。

好氧氧化研究

使用石墨烯负载的碱性催化剂将 9H-芴好氧氧化为 9-芴酮代表了合成方法的突破。该工艺以其高收率、高纯度和环境友好性而著称,为工业应用提供了潜力 (Zhang 等人,2013)。

安全和危害

According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be contacted immediately .

属性

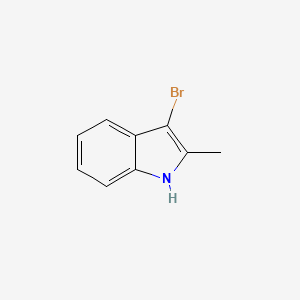

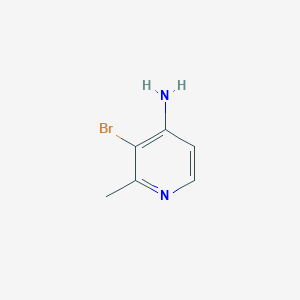

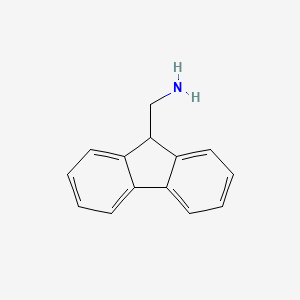

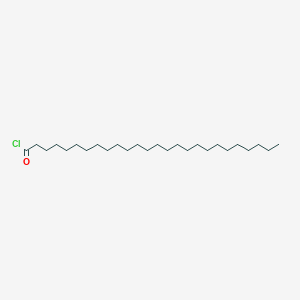

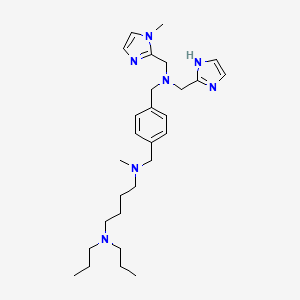

IUPAC Name |

9H-fluoren-9-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFALOHNPWGVANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312446 | |

| Record name | 9H-Fluorene-9-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Fluorene-9-methanamine | |

CAS RN |

34577-90-7 | |

| Record name | 9H-Fluorene-9-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34577-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluorene-9-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, [(1-fluoroethenyl)thio]-](/img/structure/B1340042.png)